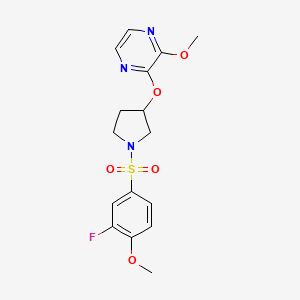

![molecular formula C13H18O3 B2533349 2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane CAS No. 540760-63-2](/img/structure/B2533349.png)

2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane, commonly known as EPEOM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPEOM is an epoxide, a cyclic ether with a three-membered ring, that has been synthesized and studied for its potential applications in various fields.

Applications De Recherche Scientifique

Electrochromic Materials Development

One significant application area of compounds related to "2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane" is in the development of electrochromic materials. For instance, the electropolymerization of related oxirane compounds has been shown to enhance the electrochromic properties of poly(3,4-ethylenedioxythiophene) films. These materials demonstrate reversible oxidation and reduction, accompanied by significant color changes, making them suitable for electrochromic devices with applications in smart windows and displays (Zhang et al., 2014).

Gene Mutations and Micronuclei Induction Studies

Compounds structurally similar to "this compound," such as oxiranes, have been studied for their potential to induce gene mutations and micronuclei in mammalian cells. These studies are crucial for understanding the genetic and chromosomal implications of exposure to such compounds, with significant relevance to safety assessments in both environmental and occupational health contexts (Schweikl et al., 2004).

Polymer Chemistry

Another research domain involves the ring-opening polymerization of substituted oxiranes, leading to polymers with unique structural features. For example, the synthesis and polymerization of oxirane derivatives have resulted in polymers with carbonyl–aromatic π-stacked structures, contributing to advancements in polymer chemistry and materials science. Such polymers may find applications in various industries, including coatings, adhesives, and composites (Merlani et al., 2015).

Antimicrobial Activity Studies

Research on derivatives of oxirane compounds has also explored their antimicrobial properties. For instance, studies have synthesized thiazoles and their fused derivatives, demonstrating antimicrobial activities against various bacterial and fungal isolates. These findings highlight the potential of oxirane derivatives in developing new antimicrobial agents with applications in medicine and agriculture (Wardkhan et al., 2008).

Environmental Impact and Stability

The stability of siloranes, which include oxirane functionalities, in aqueous systems has been investigated, with implications for the use of such compounds in dental composites and other applications. The stability of these materials in biological fluids suggests their suitability for oral and possibly other biomedical applications, emphasizing the importance of understanding the environmental and biological stability of oxirane derivatives (Eick et al., 2006).

Propriétés

IUPAC Name |

2-[2-(4-ethylphenoxy)ethoxymethyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-2-11-3-5-12(6-4-11)15-8-7-14-9-13-10-16-13/h3-6,13H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWDGZRBHRSZIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCOCC2CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2533267.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533270.png)

![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2533273.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)

![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)